5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MI-2 and is a small molecule inhibitor of the Menin-MLL interaction.
Mécanisme D'action
MI-2 works by binding to Menin, a protein that interacts with MLL, a histone methyltransferase. This interaction is critical for the development of acute leukemia. MI-2 disrupts the Menin-MLL interaction, leading to a decrease in the expression of genes involved in leukemia development. This, in turn, inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have a significant impact on the expression of genes involved in cancer development. It has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. MI-2 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of MI-2 is its specificity for the Menin-MLL interaction, making it a potential candidate for cancer treatment with minimal side effects. However, the synthesis of MI-2 is a multi-step process that requires expertise in organic chemistry. Additionally, MI-2 is not very soluble in water, which can make it challenging to administer in vivo.
Orientations Futures
MI-2 has shown significant potential for the treatment of various diseases, including cancer. Future research should focus on optimizing the synthesis of MI-2 to improve its purity and solubility. Additionally, the efficacy of MI-2 should be tested in clinical trials to determine its safety and effectiveness in humans. MI-2 could also be tested for its potential therapeutic applications in other diseases, such as inflammatory disorders. Overall, MI-2 is a promising compound with significant potential for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MI-2 involves a multi-step process that starts with the reaction of 1-methylindazole-3-carboxaldehyde with 5-chloro-2,4-dioxypyrimidine in the presence of a base. The resulting intermediate is then reacted with a Grignard reagent to form the final product. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
MI-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer. It has been shown to inhibit the Menin-MLL interaction, which is involved in the development of acute leukemia. MI-2 has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
5-chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c1-17-11-5-3-2-4-8(11)10(16-17)7-18-6-9(14)12(19)15-13(18)20/h2-6H,7H2,1H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKKURSVKABAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CN3C=C(C(=O)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.